molecular formula C17H21NO3 B258951 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide

2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide

Cat. No. B258951
M. Wt: 287.35 g/mol
InChI Key: CUZDBIDSANXDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which are drugs that target enzymes involved in cell signaling pathways. In

Mechanism of Action

2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide works by inhibiting the activity of several kinases that are involved in cell signaling pathways that promote cancer cell growth and survival. Specifically, 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide targets BTK, ITK, and JAK3, which are enzymes that play a critical role in the activation of B cells and T cells. By inhibiting these kinases, 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide prevents the activation of these immune cells, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the migration and invasion of cancer cells. Additionally, 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide has been shown to modulate the immune response by inhibiting the activation of B cells and T cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide in lab experiments is its potency and selectivity for its target kinases. 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have a high affinity for BTK, ITK, and JAK3, which makes it an effective inhibitor of these enzymes. However, one limitation of using 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide in lab experiments is its solubility. 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research include investigating the potential of 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide in combination with other anti-cancer drugs, exploring its potential in other types of cancer, and improving its solubility.

Synthesis Methods

2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-tert-butylphenol with chloroacetyl chloride to form 2-(2-tert-butylphenoxy)acetophenone. This compound is then reacted with furfurylamine to form 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide, which is the final product.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in cell signaling pathways that promote cancer cell growth and survival. In preclinical studies, 2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide has demonstrated potent anti-tumor activity and has shown synergistic effects when combined with other anti-cancer drugs.

properties

Product Name

2-(2-tert-butylphenoxy)-N-(2-furylmethyl)acetamide

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H21NO3/c1-17(2,3)14-8-4-5-9-15(14)21-12-16(19)18-11-13-7-6-10-20-13/h4-10H,11-12H2,1-3H3,(H,18,19)

InChI Key

CUZDBIDSANXDAD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=CO2

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=CO2

Origin of Product

United States

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